molecular formula C14H19NO5S B2803042 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid CAS No. 439096-86-3

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B2803042
CAS No.: 439096-86-3
M. Wt: 313.37
InChI Key: UIMZKCALBIDFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a thiazinane ring with a sulfone group and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.

    Introduction of the Sulfone Group: The sulfone group is introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiazinane ring, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or thiols.

Scientific Research Applications

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid: Lacks the methoxy group, which may result in different biological activity.

    3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions.

Uniqueness

The presence of the methoxy group in 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity.

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-12-4-2-11(3-5-12)13(10-14(16)17)15-6-8-21(18,19)9-7-15/h2-5,13H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMZKCALBIDFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.